2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives, including compounds similar to "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one," typically involves the condensation of hydrazines with β-keto esters or β-diketones in the presence of acid or base catalysts. Variations in the substituents on the pyrazolone ring lead to different derivatives with unique chemical and physical properties (Kees et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazole ring fused with a ketone moiety. X-ray crystallography studies on related compounds reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the crystal packing and stability of these molecules. For instance, studies have shown that the crystal structure of pyrazolone derivatives is stabilized by intermolecular hydrogen bonds between NH and C=O groups (Kimura et al., 1983).
Chemical Reactions and Properties
Pyrazolone derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, due to the reactive nature of their keto and enol forms. These reactions are crucial for the synthesis of complex molecules and for modifications that enhance their biological activities. The presence of a trifluoromethyl group in certain pyrazolone derivatives has been associated with potent antihyperglycemic activity in pharmacological studies, highlighting the significance of functional groups in determining the chemical properties and reactivity of these compounds (Kees et al., 1996).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular structures and the nature of substituents on the pyrazole ring. The crystal and molecular structure analysis through X-ray diffraction techniques provides insights into the arrangement of molecules in the solid state and the intermolecular forces at play. These properties are critical for understanding the stability, solubility, and formulation of these compounds for various applications (Kimura et al., 1983).
Chemical Properties Analysis
The chemical properties of "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one" and its derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The keto and enol tautomers of pyrazolone derivatives exhibit distinct reactivity patterns, which are exploited in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the design of new therapeutic agents (Kees et al., 1996).
Scientific Research Applications
Antipyretic and Anti-inflammatory Properties: A derivative of 2,4-dihydro-3H-pyrazol-3-one, MG 18949, exhibits antipyretic activity comparable to ibuprofen and aminopyrine, suggesting potential anti-inflammatory properties (Picciola et al., 1984).
Broad Biological Activities: Synthesized compounds of this class show antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, CNS depressive, ulcerogenic, and anthelmintic properties (More et al., 2021).
Crystal Structure and Tautomerism: The crystal structure of related pyrazol-3-one derivatives reveals the predominant tautomeric form due to the pyrazol-3-one ring in the solid state (Kimura et al., 1983).
Inhibitory Agents in Medical Applications: Pyrazole derivatives like CPMHP-I and CFHMP-II show potential as inhibitory agents against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis type II (Thomas et al., 2018).
DNA Binding and Antimicrobial Activity: Copper complexes of synthesized pyrazolone ligands intercalate with DNA and demonstrate antimicrobial activity (Jadeja et al., 2012).
Synthesis of Indazoles: A new route for synthesizing highly substituted 1H-indazoles using tautomeric pyrazol-3-ones has been developed (Matsugo et al., 1984).
Solubility and Thermodynamics: The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in organic solvents increases with temperature, indicating its potential in various chemical processes (Xie et al., 2016).
Antiproliferative Activity: Novel 4-acylpyrazolon-5-ato-dihalotin(IV) compounds exhibit dose-dependent antiproliferative activity against melanoma cell lines (Pettinari et al., 2006).
Cytotoxicity and Antibacterial Properties: Synthesized complexes with thiazole moiety show cytotoxic activity against human breast cancer and chronic myelogenous leukemia cells, along with antibacterial properties (Shafeeulla et al., 2017).
Safety And Hazards
The safety data sheet for 3-Methyl-1-phenyl-2-pyrazolin-5-one, a synonym for 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, indicates that it is harmful if swallowed . It is recommended for use in laboratory chemicals and is advised against for food, drug, pesticide or biocidal product use .
properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOLGUXWSBWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052588 | |
Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |
CAS RN |
86-92-0 | |
Record name | 1-p-Tolyl-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1-p-tolyl-5-pyrazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-p-tolyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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